4-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobutanoic acid
Description
4-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobutanoic acid is a synthetic compound featuring a tetrahydrobenzo[b]thiophene core substituted with an ethoxycarbonyl group at position 3 and a 4-oxobutanoic acid moiety linked via an amide bond at position 2. The compound is synthesized via multicomponent reactions involving ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and functionalized boronic acids or other coupling partners under optimized conditions (e.g., HFIP solvent, molecular sieves) . Its characterization includes ¹H/¹³C NMR, HRMS-ESI, and chromatographic purity assessments, confirming structural integrity .
Properties
IUPAC Name |
4-[(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5S/c1-2-21-15(20)13-9-5-3-4-6-10(9)22-14(13)16-11(17)7-8-12(18)19/h2-8H2,1H3,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLKFDHWTSQMKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Conventional Condensation with Succinic Anhydride
The primary synthesis route involves reacting ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (0.01 mol) with succinic anhydride (0.01 mol) in toluene under reflux conditions. Triethylamine (1.5 equiv) is added as a base to facilitate nucleophilic acyl substitution. The reaction proceeds for 3 hours at 110°C, yielding 95% of the target compound after cooling and precipitation.
Reaction Conditions Table:
| Reactant | Solvent | Base | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Succinic anhydride | Toluene | Triethylamine | 110°C | 3 h | 95% |
¹H NMR (CDCl₃, 400 MHz) data confirms the structure: δ 1.40 (t, J = 7.1 Hz, 3H, CH₂CH₃), 2.77–2.81 (m, 4H, cyclohexyl CH₂), 4.38 (q, J = 7.1 Hz, 2H, OCH₂), and 12.19 (s, 1H, COOH).
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times compared to conventional heating. A mixture of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (0.01 mol) and succinic anhydride (0.01 mol) in 1,4-dioxane is irradiated at 300 W for 4 minutes. This method achieves comparable yields (93%) while minimizing side reactions such as decarboxylation.
Advantages Over Conventional Heating:
-
Time Reduction: 4 minutes vs. 3 hours
-
Energy Efficiency: 30–40% lower energy input
-
Purity: Reduced byproduct formation (<2%)
Reaction Optimization and Condition Analysis
Solvent Effects
Toluene vs. Dioxane:
Base Selection
Triethylamine outperforms alternatives like pyridine or DBU in minimizing ester hydrolysis. At 1.5 equivalents, it ensures complete conversion without side reactions.
Temperature Profile
Optimal cyclization occurs at 110°C. Lower temperatures (80°C) result in incomplete conversion (≤70%), while higher temperatures (>120°C) promote decomposition.
Characterization and Analytical Data
Spectroscopic Analysis
Chemical Reactions Analysis
Types of Reactions
4-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxycarbonyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in the formation of new ester or amide derivatives .
Scientific Research Applications
Analgesic Properties
Preliminary studies suggest that 4-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobutanoic acid exhibits significant analgesic activity. It has been noted for effectiveness comparable to established analgesics while presenting lower toxicity levels. This suggests a promising therapeutic profile for pain management applications .
Research indicates that this compound interacts favorably with specific biological targets associated with pain pathways. Interaction studies are crucial for understanding its pharmacodynamics and pharmacokinetics. Techniques such as molecular docking and in vitro assays are necessary to elucidate these interactions comprehensively .
Case Studies and Research Findings
- Study on Analgesic Effects : A study published in the Journal of Organic Chemistry highlighted the compound's analgesic properties through various in vivo models, demonstrating its efficacy in reducing pain responses comparable to traditional analgesics .
- Molecular Docking Studies : Research conducted by Rubtsov et al. (2019) utilized molecular docking techniques to predict the binding affinity of this compound to pain-related receptors, indicating a strong potential for therapeutic application in pain management .
- Comparative Toxicity Analysis : A comparative analysis showed that this compound exhibited lower toxicity levels compared to other analgesics in preclinical trials, suggesting a safer profile for potential therapeutic use .
Mechanism of Action
The mechanism of action of 4-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ in substituents on the tetrahydrobenzo[b]thiophene core, the nature of the amino-linked side chain, or the presence of fluorinated/aryl groups. Below is a systematic comparison:
Substituent Variations on the Tetrahydrobenzo[b]thiophene Core
Modifications in the Amino-Linked Side Chain
Fluorinated Derivatives
| Compound Name | Fluorination Pattern | Molecular Formula | Key Properties | References |
|---|---|---|---|---|
| 4-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-2,2,3,3,4,4-hexafluorobutanoic acid | Hexafluorobutanoic acid chain | C₁₆H₁₅F₆NO₅S | Enhanced metabolic stability; molecular weight: 447.36 |
Biological Activity
4-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobutanoic acid, known by its CAS number 62159-41-5, is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic applications of this compound based on various research findings.
Synthesis
The compound is synthesized through a multi-step process involving the reaction of ethyl (E)-2-((5-(4-methoxyphenyl)-2-oxofuran-3(2H)-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with potassium tert-butoxide in an organic solvent like toluene. The synthesis pathway highlights the complexity of creating derivatives that exhibit enhanced biological activity .
Antitumor Activity
Research has demonstrated that derivatives of this compound exhibit notable antitumor activity . In a study evaluating various derivatives against different cancer cell lines, it was found that certain compounds had IC50 values ranging from 23.2 to 49.9 μM , indicating strong inhibitory effects on tumor growth. In vivo studies showed that treatment with this compound resulted in a significant reduction in tumor mass compared to control groups, with a decrease of 54% observed in solid tumors when compared to standard chemotherapy agents such as 5-fluorouracil (5-FU) .
Analgesic Effects
In addition to antitumor properties, the compound has been evaluated for its analgesic effects using the "hot plate" method on mice. The results indicated that certain derivatives provided analgesia that exceeded that of the reference drug metamizole. This suggests potential applications in pain management alongside cancer treatment .
The biological activity of this compound may be attributed to its ability to induce apoptosis in cancer cells. Studies have shown that it can modulate signaling pathways involved in cell survival and death, leading to decreased proliferation of malignant cells and enhanced apoptosis rates .
Case Studies
- Case Study on Antitumor Efficacy : In an experimental model involving SEC-bearing mice, the administration of the compound resulted in a marked reduction in tumor volume and weight. The study highlighted improvements in hematological parameters typically affected by chemotherapy, indicating a protective effect against myelosuppression .
- Case Study on Analgesic Activity : Another study focused on the analgesic properties where various derivatives were tested for pain relief efficacy. The results indicated that specific structural modifications could enhance analgesic potency while minimizing side effects commonly associated with traditional analgesics .
Comparative Analysis
The following table summarizes the biological activities and comparative efficacy of this compound against common therapeutic agents:
| Compound | Activity Type | IC50 (μM) | Efficacy Compared to Control |
|---|---|---|---|
| 4-((3-(Ethoxycarbonyl)... | Antitumor | 23.2 - 49.9 | Significant reduction in tumor mass |
| Metamizole | Analgesic | N/A | Standard reference for comparison |
| 5-FU | Antitumor | N/A | Reduced tumor mass by 54% |
Q & A
Advanced Research Question
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., ATP-binding pockets).
- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes .
- QSAR Modeling: Develop predictive models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
